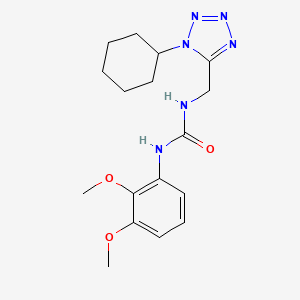
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to possess unique biochemical and physiological effects, making it a promising candidate for various research studies.
作用機序
The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is not fully understood. However, it is known to modulate the activity of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea in lab experiments is its specificity for PKC and COX-2. This allows researchers to study the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for research on 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea. One direction is to investigate its potential as a treatment for various neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on other cellular processes such as autophagy and apoptosis. Additionally, further research is needed to determine the optimal dose and duration of treatment to minimize potential toxicity.
合成法
The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea involves the reaction of 1-cyclohexyl-1H-tetrazole-5-carboxylic acid with 2,3-dimethoxybenzoyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with methylamine to yield the final product.
科学的研究の応用
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea has been studied for its potential applications in various scientific research fields. For example, it has been used as a tool compound for studying the role of protein kinase C (PKC) in cellular signaling pathways. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-25-14-10-6-9-13(16(14)26-2)19-17(24)18-11-15-20-21-22-23(15)12-7-4-3-5-8-12/h6,9-10,12H,3-5,7-8,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSAGCNCDCFSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-(1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2900774.png)
![1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B2900776.png)
![7-cyclopentyl-5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2900777.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[2-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900780.png)
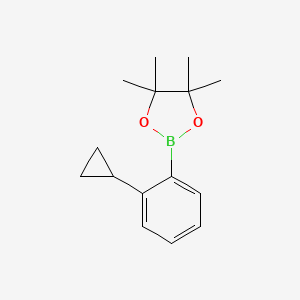

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B2900786.png)
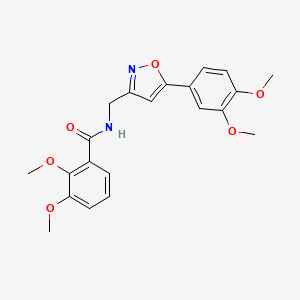
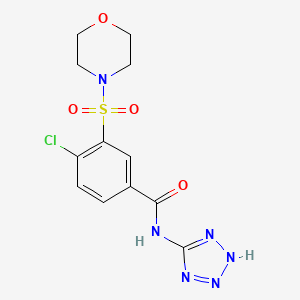
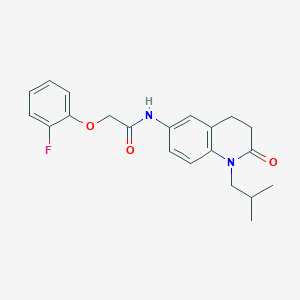
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)
![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2900794.png)

